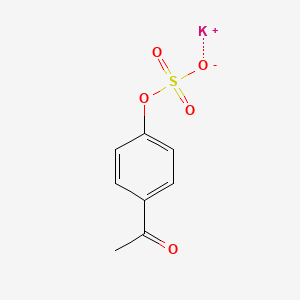

Potassium p-acetylphenyl sulphate

Description

BenchChem offers high-quality Potassium p-acetylphenyl sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium p-acetylphenyl sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

38533-41-4 |

|---|---|

Molecular Formula |

C8H8KO5S |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

potassium;(4-acetylphenyl) sulfate |

InChI |

InChI=1S/C8H8O5S.K/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12;/h2-5H,1H3,(H,10,11,12); |

InChI Key |

VJNWNNLZAFYJOF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O.[K] |

Other CAS No. |

38533-41-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetylphenyl Sulfate Potassium Salt: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-acetylphenyl sulfate potassium salt, a key molecule in various biochemical and pharmacological studies. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also actionable insights into its synthesis, characterization, and practical applications, ensuring scientific integrity and reproducibility.

Core Properties and Structure

4-Acetylphenyl sulfate potassium salt is an organic chemical compound with significant relevance in the study of sulfatase and sulfotransferase enzymes. A thorough understanding of its fundamental properties is the first step in its effective application.

Physicochemical Characteristics

A summary of the key quantitative data for 4-acetylphenyl sulfate potassium salt is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇KO₅S | [1] |

| Molecular Weight | 254.30 g/mol | [1] |

| CAS Number | 38533-41-4 | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | potassium (4-acetylphenyl) sulfate | [2] |

| Synonyms | Potassium p-acetylphenyl sulfate, 4-acetylphenol sulfate potassium salt | [1] |

Molecular Structure

The molecular structure of 4-acetylphenyl sulfate potassium salt consists of a phenyl ring substituted with an acetyl group at position 4 and a sulfate group at position 1. The sulfate group is present as a potassium salt.

Caption: 2D structure of 4-acetylphenyl sulfate potassium salt.

Synthesis and Characterization

The reliable synthesis and thorough characterization of 4-acetylphenyl sulfate potassium salt are paramount for its use in research and development. This section outlines a general, yet robust, synthetic approach and the expected analytical data for its structural confirmation.

Synthesis Methodology

The synthesis of aryl sulfates, such as 4-acetylphenyl sulfate, is typically achieved through the sulfation of the corresponding phenol.[3] A common and effective method involves the use of a sulfur trioxide complex, such as the sulfur trioxide pyridine complex, to introduce the sulfate group onto the hydroxyl functionality of 4-hydroxyacetophenone.[4]

Caption: General workflow for the synthesis of 4-acetylphenyl sulfate potassium salt.

Experimental Protocol: General Procedure for the Sulfation of 4-Hydroxyacetophenone

-

Dissolution: Dissolve 4-hydroxyacetophenone in a suitable anhydrous solvent, such as pyridine or N,N-dimethylformamide (DMF).[4]

-

Sulfating Agent Addition: Cool the solution in an ice bath and slowly add a sulfur trioxide complex (e.g., sulfur trioxide pyridine complex) portion-wise while stirring. The choice of the sulfating agent and solvent is critical to control the reaction's exothermicity and prevent side reactions.[3]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Carefully quench the reaction by pouring the mixture into ice-cold water. Neutralize the acidic solution with an aqueous solution of potassium hydroxide (KOH) to a pH of approximately 7-8. This step is crucial for the formation of the potassium salt.

-

Isolation: The crude product can be isolated by evaporation of the solvent under reduced pressure.

-

Purification: Purify the crude 4-acetylphenyl sulfate potassium salt by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Spectroscopic Characterization

The structural integrity of the synthesized 4-acetylphenyl sulfate potassium salt must be confirmed using modern spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The ¹³C NMR spectrum will display distinct resonances for all eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl and sulfate groups.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the compound.[7]

Applications in Research and Drug Development

4-Acetylphenyl sulfate potassium salt serves as a valuable tool in several areas of biomedical research, particularly in the study of drug metabolism and enzymology.

Substrate for Arylsulfatase C

4-Acetylphenyl sulfate potassium salt is a specific substrate for rat arylsulfatase C (EC 3.1.6.1), also known as steroid sulfatase.[1] This enzyme plays a crucial role in the hydrolysis of steroid sulfates, which is a key step in the regulation of steroid hormone activity.

Caption: Enzymatic hydrolysis of 4-acetylphenyl sulfate by arylsulfatase C.

Experimental Protocol: Arylsulfatase C Activity Assay

This protocol is a generalized procedure and may require optimization based on the specific enzyme source and experimental conditions.

-

Reagent Preparation:

-

Prepare a stock solution of 4-acetylphenyl sulfate potassium salt in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a solution of arylsulfatase C enzyme in the same buffer. The enzyme concentration should be optimized to ensure linear reaction kinetics.

-

-

Assay Reaction:

-

In a microplate well or a microcentrifuge tube, combine the buffer, the 4-acetylphenyl sulfate solution, and initiate the reaction by adding the enzyme solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Detection of Product Formation:

-

The formation of 4-hydroxyacetophenone can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. Alternatively, high-performance liquid chromatography (HPLC) can be used for more sensitive and specific quantification of the product.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction by determining the amount of product formed per unit of time. This allows for the determination of enzyme kinetics parameters such as Kₘ and Vₘₐₓ.

-

Role in Drug Metabolism and Sulfotransferase Studies

Sulfation is a critical phase II metabolic pathway for the detoxification and elimination of a wide range of xenobiotics, including many drugs.[8] This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule.[9]

4-Acetylphenyl sulfate can be used as a reference standard for the identification and quantification of sulfated metabolites of drugs that contain a 4-acetylphenyl moiety. Furthermore, it can serve as a substrate in assays designed to screen for and characterize the activity of various SULT isoforms.[10][11] Understanding the sulfation of drug candidates is a critical aspect of drug development, as it influences their pharmacokinetic properties and potential for drug-drug interactions.

Caption: Role of sulfotransferases in the metabolism of drugs containing a 4-hydroxyacetophenone moiety.

Conclusion

4-Acetylphenyl sulfate potassium salt is a well-defined chemical entity with significant utility in biochemical and pharmaceutical research. Its established role as a specific substrate for arylsulfatase C makes it an indispensable tool for studying steroid metabolism and the regulation of hormone activity. Furthermore, its relevance to the broader field of drug metabolism, particularly in the context of sulfation by sulfotransferases, highlights its importance in drug discovery and development. The methodologies for its synthesis and characterization are well-established, allowing for its reliable preparation and use in a variety of experimental settings. This guide provides the foundational knowledge for researchers and scientists to effectively utilize 4-acetylphenyl sulfate potassium salt in their studies.

References

-

ResearchGate. (n.d.). Synthesis of aryl sulfate diesters as protected O‐sulfation. Retrieved from [Link]

-

Tian, Z., Gong, Q., Huang, T., & Liu, L. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(9), 6806-6815. [Link]

-

Park, J., et al. (2019). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker. Bioconjugate Chemistry, 30(7), 1934-1941. [Link]

-

McFadden, E. J., & Procter, D. J. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Organic Letters. [Link]

-

Purchartová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. [Link]

-

Taylor & Francis. (n.d.). Aryl sulfotransferase – Knowledge and References. Retrieved from [Link]

-

Chapman, E., et al. (2011). Recent advances in sulfotransferase enzyme activity assays. Current Opinion in Chemical Biology, 15(1), 93-101. [Link]

-

Institute of Microbiology of the Czech Academy of Sciences. (n.d.). Aryl-sulfotransferases and their application in sulfated metabolite preparation. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dihydroxyacetophenone 5-sulfate. Retrieved from [Link]

-

Kotik, M., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3254. [Link]

-

ResearchGate. (n.d.). Recent advances in sulfotransferase enzyme activity assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic Sulfation of Phenolic Hydroxy Groups of Various Plant Metabolites by an Arylsulfotransferase. Retrieved from [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

-

Pharmaron. (2026, January 9). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. Retrieved from [Link]

-

Purchartová, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. [Link]

-

Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US2007327A - Process for the preparation of phenol.

-

ACS Publications. (2024, October 1). New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols. Journal of Agricultural and Food Chemistry. [Link]

-

Levy, G. (1986). Sulfate conjugation in drug metabolism: role of inorganic sulfate. Federation Proceedings, 45(8), 2235-2240. [Link]

-

Atmospheric Measurement Techniques. (n.d.). The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. Retrieved from [Link]

-

PubMed. (2022, December 2). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification and Properties of Arylsulfatase C from Human Placenta. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylphenyl sulfate. Retrieved from [Link]

-

Fraldi, A., et al. (2010). Sulfatase activities towards the regulation of cell metabolism and signaling in mammals. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(2), 247-255. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and.... Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4'-hydroxyacetophenone. Retrieved from [Link]

-

mzCloud. (2017, December 7). N-(4-Acetylphenyl)methanesulfonamide. Retrieved from [Link]

-

G-Biosciences. (n.d.). Human Arylsulfatase A (ARSA) ELISA Kit. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual Human Arylsulfatase F (ARSF) ELISA Kit. Retrieved from [Link]

-

MDPI. (2024, February 23). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. International Journal of Molecular Sciences, 25(5), 2631. [Link]

-

Wikipedia. (n.d.). Sulfatase. Retrieved from [Link]

-

Barbeyron, T., et al. (2016). Matching the Diversity of Sulfated Biomolecules: Creation of a Classification Database for Sulfatases Reflecting Their Substrate Specificity. PLOS ONE, 11(10), e0164846. [Link]

-

Frontiers in Marine Science. (2022, April 27). Sulfatases: Critical Enzymes for Algal Polysaccharide Processing. Retrieved from [Link]

-

Biocompare. (n.d.). 4-Ethylphenyl Sulfate Potassium Salt from United States Biological. Retrieved from [Link]

Sources

- 1. 4-Acetylphenyl sulfate potassium salt | CAS 38533-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Acetylphenyl sulfate | C8H8O5S | CID 4684006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis | MDPI [mdpi.com]

- 4. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. amt.copernicus.org [amt.copernicus.org]

- 7. rsc.org [rsc.org]

- 8. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]

- 11. news-medical.net [news-medical.net]

Methodological & Application

HPLC Quantification of p-Acetylphenyl Sulfate Hydrolysis: A Protocol for Arylsulfatase Activity Assessment

Introduction and Scope

The hydrolysis of p-acetylphenyl sulfate (PAPS) is a critical reaction used to assess arylsulfatase activity (EC 3.1.6.1). While colorimetric substrates like p-nitrophenyl sulfate are common, they often suffer from background interference in complex matrices (e.g., soil lysates, fecal slurries, or crude cell homogenates).

This guide details a high-precision HPLC-UV method for monitoring PAPS hydrolysis. By chromatographically separating the substrate (PAPS) from its product, p-hydroxyacetophenone (p-HAP) , researchers achieve superior specificity and sensitivity compared to spectrophotometric bulk assays.

The Chemical Mechanism

The assay relies on the enzymatic cleavage of the sulfate ester bond. The highly polar PAPS is converted into the less polar, UV-active p-HAP.

Figure 1: Enzymatic hydrolysis pathway of p-acetylphenyl sulfate. The shift in polarity between the substrate and the phenolic product is the basis for Reverse-Phase (RP) separation.

Method Development Strategy (Expertise & Logic)

Why Reverse-Phase C18?

The separation logic relies on hydrophobicity changes .

-

PAPS (Substrate): Contains a charged sulfate group (

) at neutral pH. It is highly polar and will elute near the void volume ( -

p-HAP (Product): A phenolic ketone. At acidic pH (mobile phase), it remains protonated and interacts strongly with the C18 alkyl chains, eluting significantly later.

Mobile Phase Selection

-

Acidification (Critical): We utilize 0.1% Formic Acid . This maintains the pH ~2.7.

-

Causality: If the pH > pKa of p-HAP (~7.8), the phenol ionizes, reducing retention and causing peak tailing. Acidic conditions ensure sharp, symmetrical peaks.

-

-

Organic Modifier: Acetonitrile (ACN) is preferred over methanol due to lower backpressure and sharper peak shapes for aromatic ketones.

Experimental Protocols

Protocol A: Enzymatic Reaction Setup

Standardize this workflow to ensure kinetic accuracy.

Reagents:

-

Buffer: 50 mM Sodium Acetate (pH 5.0) or Tris-HCl (pH 7.5), depending on enzyme optima.

-

Substrate Stock: 10 mM p-acetylphenyl sulfate (potassium salt) in water.

-

Quenching Agent: Ice-cold Methanol (HPLC Grade).

Steps:

-

Pre-incubation: Equilibrate 180 µL of Buffer + Enzyme source at 37°C for 5 minutes.

-

Initiation: Add 20 µL of Substrate Stock (Final conc: 1 mM).

-

Incubation: Incubate at 37°C for the desired time (e.g., 30 min).

-

Termination: Add 200 µL of Ice-cold Methanol .

-

Why: This denatures the arylsulfatase, stopping the reaction immediately, and precipitates proteins that could foul the HPLC column.

-

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collection: Transfer the supernatant to an HPLC vial.

Protocol B: HPLC Instrumentation & Parameters

This method is validated for Agilent 1100/1200 and Waters Alliance systems.

| Parameter | Setting | Notes |

| Column | C18 (e.g., Zorbax SB-C18 or Phenomenex Luna) | 4.6 x 150 mm, 5 µm particle size recommended. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies to suppress phenol ionization. |

| Mobile Phase B | Acetonitrile (ACN) | HPLC Grade.[1] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |

| Injection Vol | 10 - 20 µL | Ensure needle wash is set to 50% MeOH. |

| Column Temp | 30°C | Stabilizes retention times. |

| Detection | UV Absorbance @ 276 nm |

Gradient Profile:

-

0.0 min: 10% B

-

5.0 min: 40% B (Elution of p-HAP usually occurs here)

-

6.0 min: 90% B (Column Wash)

-

8.0 min: 90% B

-

8.1 min: 10% B (Re-equilibration)

-

12.0 min: Stop

Workflow Visualization

Figure 2: Step-by-step experimental workflow from enzymatic incubation to chromatographic detection.

Data Analysis & Validation

Identification[2]

-

PAPS (Substrate): Expect elution near the void volume (approx. 1.5 - 2.0 min) due to high polarity.

-

p-HAP (Product): Expect elution between 4.0 - 6.0 min depending on the specific C18 column carbon load.

Calibration

Construct a standard curve using pure p-hydroxyacetophenone (commercially available).

-

Prepare standards in 50% Methanol/Water (matching the sample matrix).

-

Range: 1 µM to 500 µM.

-

Linearity check:

should be > 0.999.

Calculation of Activity

Enzyme activity (

Where:

- = Concentration from standard curve (µM)

- = Total assay volume (400 µL in this protocol)

- = Incubation time (min)

- = Volume of enzyme added (µL)

Troubleshooting Guide (Self-Validating Systems)

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (p-HAP) | Mobile phase pH too high. | Ensure Formic Acid is added to Mobile Phase A. Phenols require acidic pH (< 3.0) to remain non-ionized [2]. |

| High Backpressure | Protein precipitation in column. | Ensure centrifugation step (Protocol A, Step 5) is rigorous. Use a guard column. |

| Split Peaks | Solvent mismatch. | The sample solvent (50% MeOH) is stronger than the initial gradient (10% ACN). Reduce injection volume to 5-10 µL. |

| No Product Peak | Enzyme inhibition. | Sulfate is a product inhibitor. Ensure <10% substrate conversion or perform initial rate kinetics. |

References

-

SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

-

Vacek, J., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Klotz, B., et al. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies Application Note. Retrieved from [Link]

-

MDPI. (2021). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules. Retrieved from [Link]

Sources

High-Precision Spectrophotometric Quantification of 4-Hydroxyacetophenone (4-HAP) Release Kinetics

Abstract

This application note details a robust spectrophotometric protocol for quantifying the release of 4-Hydroxyacetophenone (4-HAP) from pharmaceutical formulations and drug delivery systems (e.g., hydrogels, nanoparticles). Unlike standard small molecules, 4-HAP possesses a phenolic hydroxyl group with a pKa (~8.05) close to physiological pH, inducing significant spectral shifts in buffered media. This guide addresses the physicochemical nuances of 4-HAP analysis, providing a self-validating workflow that accounts for pH-dependent bathochromic shifts and cumulative dilution errors during sampling.

Introduction & Scientific Rationale

4-Hydroxyacetophenone (4-HAP, Piceol) is a key phenolic ketone used as a precursor in pharmaceutical synthesis and a degradation marker for paracetamol. In drug delivery research, it often serves as a model hydrophilic drug to evaluate release kinetics from polymer matrices.

The Spectroscopic Challenge: pH Sensitivity

The core challenge in analyzing 4-HAP lies in its acid-base dissociation.

-

Protonated Form (Phenol): In acidic or neutral media (pH < 7), 4-HAP exists primarily as the neutral phenol, exhibiting a

typically around 270–276 nm . -

Deprotonated Form (Phenolate): As pH approaches or exceeds the pKa (8.05), the phenolic proton dissociates. The resulting phenolate ion allows for greater delocalization of electrons, causing a bathochromic (red) shift to ~320–330 nm and a hyperchromic effect (increased intensity).

Expert Insight: Conducting release studies in Phosphate Buffered Saline (PBS, pH 7.4) places the system near the pKa. Small fluctuations in pH can alter the ratio of protonated/deprotonated species, artificially skewing absorbance data. This protocol recommends a pH-quenching step or strict buffering to ensure spectral consistency.

Physicochemical Principles (Visualized)

The following diagram illustrates the molecular transition and the resulting decision logic for wavelength selection.

Figure 1: Spectral dependence of 4-HAP on pH. At physiological pH (7.4), a mixture of species exists. For highest precision, samples should be acidified to standardize measurement at ~276 nm.

Materials & Equipment

Reagents

-

4-Hydroxyacetophenone Reference Standard (Purity >98%).[1]

-

Release Medium: Phosphate Buffered Saline (PBS), pH 7.4 (degassed).

-

Quenching Solution (Optional but Recommended): 0.1 M HCl (to standardize pH of withdrawn samples).

-

Solvent for Stock: Methanol or Ethanol (4-HAP solubility is ~10 g/L in water; higher in alcohols).

Equipment

-

Double-beam UV-Vis Spectrophotometer (Bandwidth

2 nm). -

Quartz Cuvettes (1 cm path length).

-

Dissolution Apparatus: USP Apparatus 1/2 or Dialysis membrane setup (MWCO 3.5–14 kDa depending on carrier).

Method Development & Validation Protocol

Before starting the release study, you must establish the linearity and Extinction Coefficient (

Step 1: Determination of

-

Prepare a 10 µg/mL solution of 4-HAP in the Release Medium (PBS pH 7.4).

-

Run a spectral scan from 200 nm to 400 nm against a PBS blank.

-

Observe peaks.[1] You will likely see a primary peak at ~276 nm .

-

Verification: Add 1 drop of 1 M NaOH to the cuvette. Observe the shift to ~330 nm.

-

Decision: Select the wavelength corresponding to the unmodified PBS scan (typically 276 nm) for the study, provided the pH of the release medium remains constant.

Step 2: Calibration Curve Construction

-

Stock Solution: Dissolve 10 mg 4-HAP in 10 mL Methanol (1000 µg/mL).

-

Working Standard: Dilute Stock to 100 µg/mL using PBS.

-

Serial Dilutions: Prepare 6 concentrations: 2, 5, 10, 15, 20, and 25 µg/mL in PBS.

-

Measurement: Measure Absorbance (Abs) at established

. -

Analysis: Plot Abs vs. Concentration. Ensure

.

| Concentration (µg/mL) | Expected Absorbance (Approx) |

| 0 (Blank) | 0.000 |

| 5 | 0.350 |

| 10 | 0.710 |

| 15 | 1.050 |

| 20 | 1.420 |

Note: Absorbance values are illustrative; experimental values depend on the specific molar absorptivity.

In Vitro Release Protocol

This protocol uses a Sample-and-Replace method, which maintains sink conditions but requires mathematical correction during data analysis.

Experimental Setup

-

Sink Conditions: Ensure the total concentration of 4-HAP (if 100% released) does not exceed 10% of its saturation solubility in PBS (~1 mg/mL).

-

Temperature: Maintain at 37°C ± 0.5°C.

Workflow Visualization

Figure 2: Step-by-step workflow for the sample-and-replace method. Strict adherence to volume replacement is critical for calculation accuracy.

Step-by-Step Procedure

-

Initiation: Place the drug-loaded formulation into the release medium (

, e.g., 50 mL). Start stirring (e.g., 100 rpm). -

Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 h), withdraw a specific volume (

, e.g., 1 mL) using a syringe filter (0.45 µm) to exclude particles. -

Replacement: Immediately replace the withdrawn volume (

) with fresh, pre-warmed (37°C) PBS. This is critical to maintain constant volume ( -

Measurement: Measure the absorbance of the sample. If Abs > 1.0, dilute with PBS and note the Dilution Factor (

).

Data Analysis: The Correction Factor

Directly converting absorbance to concentration yields only the apparent concentration at that specific time. You must account for the drug removed in previous sampling steps.[2][3]

The Formula:

Where:

-

: True cumulative concentration at time point

-

: Measured concentration at time point

- : Volume sampled (e.g., 1 mL).

- : Total bath volume (e.g., 50 mL).

-

: Sum of measured concentrations from all previous time points (1 to

Cumulative % Release:

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Non-linear Calibration | Saturation / Aggregation | Ensure Absorbance is < 1.2. 4-HAP can aggregate at high concentrations; keep standards < 50 µg/mL. |

| Spectral Shift (>5 nm) | pH Drift | Check pH of release medium. If pH > 7.8, absorbance at 276 nm decreases while 330 nm increases. Add 10 µL 1M HCl to sample to force phenol form. |

| High Baseline | Turbidity / Polymer Leaching | Centrifuge samples or use a 0.22 µm filter. Perform a background scan of the blank polymer matrix. |

| Decreasing Release Profile | Degradation | 4-HAP is relatively stable, but protect from intense light. Ensure volume replacement was performed correctly. |

References

-

National Institute of Standards and Technology (NIST). (2023). Acetophenone, 4'-hydroxy- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. (2023). 4'-Hydroxyacetophenone Compound Summary. National Library of Medicine. [Link]

-

Dissolution Technologies. (2021). A Data Set to Verify Volume and Sample Removal Correction Calculations. [Link]

Sources

Preparation of 10 mM Potassium p-acetylphenyl sulphate stock solution

Application Note & Protocol

Topic: Preparation of a 10 mM Potassium p-Acetylphenyl Sulfate Stock Solution for Research Applications

Abstract & Introduction

Potassium p-acetylphenyl sulfate, also known as 4-acetylphenyl sulfate potassium salt, is a critical reagent in various biochemical assays, most notably as a specific substrate for arylsulfatase C[1][2]. The accuracy and reproducibility of experimental results derived from its use are fundamentally dependent on the precise and consistent preparation of the stock solution. Inconsistent concentration, contamination, or degradation of the stock solution can lead to significant variability in enzyme kinetics, metabolic studies, and other drug development applications.

This document provides a comprehensive, field-proven protocol for the preparation of a 10 mM stock solution of Potassium p-acetylphenyl sulfate. As a self-validating guide, it moves beyond a simple list of steps to explain the scientific rationale behind key procedures, ensuring that researchers, scientists, and drug development professionals can prepare a stable, reliable, and contamination-free reagent for their assays. We will cover chemical properties, safety precautions, a detailed step-by-step workflow, and best practices for storage and handling.

Core Reagent: Chemical & Physical Properties

A thorough understanding of the reagent's properties is the foundation of a reliable protocol. Potassium p-acetylphenyl sulfate is a salt of a sulfated phenolic compound, a class of molecules of significant interest in metabolomics and biotransformation studies[3][4][5].

| Property | Value | Source |

| Full Chemical Name | Potassium (4-acetylphenyl) sulfate | N/A |

| Synonyms | 4-Acetylphenyl sulfate potassium salt, Potassium p-acetylphenyl sulphate | [1][2] |

| CAS Number | 38533-41-4 | [1] |

| Molecular Formula | C₈H₇KO₅S | [1] |

| Molecular Weight | 254.30 g/mol | [1] |

| Appearance | White to off-white solid/powder | [6][7] |

| Recommended Storage (Solid) | -20°C | [2][8] |

| Solubility | Soluble in water | [2][6][9] |

Principle of Stock Solution Preparation

The preparation of an aqueous stock solution of a potassium salt like Potassium p-acetylphenyl sulfate is generally straightforward due to its high water solubility[6][10][11]. The primary objective is to dissolve a precisely measured mass of the solute into a precisely measured volume of a suitable solvent to achieve the target molarity of 10 mM.

-

Choice of Solvent: High-purity, sterile water (e.g., nuclease-free, Milli-Q®, or equivalent) is the solvent of choice. Its inert nature and lack of contaminants are essential for sensitive biological assays where enzymatic activity is being measured. Using buffers may be an option if the final assay condition is known, but water provides a more versatile stock for dilution into various buffer systems.

-

Accuracy: The use of a calibrated analytical balance and Class A volumetric flasks is non-negotiable for ensuring the concentration is accurate.

-

Sterility and Purity: For biological applications, especially cell-based assays or enzyme kinetics, the final stock solution must be free of particulate and microbial contamination. Therefore, sterile filtration using a 0.22 µm filter is a mandatory step. This not only sterilizes the solution but also removes any micro-particulates that may not have fully dissolved, preventing potential interference in optical measurements or assay performance.

-

Stability: Aliquoting the final solution into single-use volumes is a critical, often overlooked, step. This practice prevents contamination of the entire stock from repeated handling and minimizes degradation that can occur from multiple freeze-thaw cycles.

Safety & Handling Precautions

While Potassium p-acetylphenyl sulfate is not classified as acutely hazardous, adherence to good laboratory practice is essential. General safety data for potassium salts recommend the following precautions[12][13][14]:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling the solid compound and its solutions.

-

Handling: Avoid generating dust when weighing the solid powder[12]. Use a chemical fume hood or a balance with a draft shield.

-

First Aid: In case of eye or skin contact, rinse the affected area gently with copious amounts of water for 15-20 minutes[12][13]. If irritation persists, seek medical advice. If swallowed, rinse the mouth and drink water; seek medical attention if you feel unwell[15].

-

Disposal: Dispose of the chemical and its solutions in accordance with all local, state, and federal regulations.

Experimental Workflow & Protocols

Master Workflow Diagram

The following diagram illustrates the complete, self-validating workflow for the preparation of the 10 mM Potassium p-acetylphenyl sulfate stock solution.

Caption: Workflow for 10 mM Stock Solution Preparation.

Part A: Calculation of Required Mass

The mass of Potassium p-acetylphenyl sulfate required is calculated using its molecular weight (254.30 g/mol ).

Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Example for 10 mL of 10 mM solution: Mass (g) = 0.010 mol/L × 0.010 L × 254.30 g/mol = 0.02543 g = 25.43 mg

Calculation Table for Common Volumes:

| Final Volume (mL) | Mass of C₈H₇KO₅S Required (mg) |

| 10 | 25.43 |

| 25 | 63.58 |

| 50 | 127.15 |

| 100 | 254.30 |

Part B & C: Detailed Step-by-Step Protocol

Materials & Equipment:

-

Potassium p-acetylphenyl sulfate (CAS 38533-41-4)

-

High-purity, sterile water (e.g., Nuclease-Free Water)

-

Analytical balance (readable to 0.1 mg)

-

Class A volumetric flasks (e.g., 10, 25, 50, 100 mL)

-

Weighing paper or boat

-

Spatula

-

Vortex mixer

-

Sonicator bath (optional)

-

Sterile syringe

-

Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

Protocol Steps:

-

Equilibration: Remove the container of Potassium p-acetylphenyl sulfate from its -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes.

-

Rationale: This prevents atmospheric moisture from condensing on the cold powder, which would lead to an inaccurate mass measurement.

-

-

Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh out the precise mass of the compound as calculated in Part A.

-

Rationale: Precision in weighing is paramount for achieving the target 10 mM concentration.

-

-

Transfer: Carefully transfer the weighed powder into the appropriate Class A volumetric flask. Tap the weigh boat to ensure all powder is transferred. Rinse the boat with a small amount of the high-purity water and add the rinse to the flask to ensure quantitative transfer.

-

Initial Dissolution: Add high-purity water to the flask until it is approximately 70-80% full.

-

Rationale: This leaves adequate headspace for vigorous mixing, which promotes efficient dissolution.

-

-

Mixing: Cap the flask and mix thoroughly using a vortex mixer. If the powder does not dissolve readily, place the flask in a sonicator bath for 5-10 minutes.

-

Rationale: Vortexing provides mechanical agitation. Sonication uses high-frequency sound waves to create cavitation, which is highly effective at breaking up small clumps and accelerating the dissolution of solids.

-

-

Final Volume Adjustment: Once the solute is fully dissolved and the solution is clear, carefully add more water until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

-

Homogenization: Cap the flask and invert it slowly 15-20 times to ensure the solution is completely homogeneous.

-

Rationale: Simple swirling after reaching the final volume is insufficient and can result in a concentration gradient within the solution.

-

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Dispense the solution through the filter into a sterile container (e.g., a 50 mL conical tube).

-

Rationale: This critical step removes any potential microbial contaminants and insoluble particulates, ensuring the solution is suitable for sensitive biological assays and will not cause issues with automated liquid handlers.

-

-

Aliquoting: Immediately dispense the sterile-filtered stock solution into pre-labeled, sterile, single-use microcentrifuge tubes or cryovials.

-

Rationale: Aliquoting is the most effective way to preserve the integrity and stability of the stock solution by preventing contamination and degradation from repeated freeze-thaw cycles.

-

Storage, Stability, and Quality Control

-

Long-Term Storage: Store the aliquots at -20°C or -80°C for maximum stability. The shelf life of a properly stored solution is expected to be at least 6 months to a year[8][15].

-

Short-Term Storage: For immediate use within a few days, an aliquot can be stored at 2-8°C.

-

Quality Control: Upon preparation, each aliquot should appear as a clear, colorless, and precipitate-free solution. Before use, visually inspect the thawed aliquot for any signs of precipitation or microbial growth. If the solution appears cloudy or contains particulates, it should be discarded.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Compound will not fully dissolve | Insufficient mixing or low-quality solvent. | Use a vortex mixer for an extended period. Use a sonicator bath for 10-15 minutes. Ensure high-purity water is used. |

| Final solution is cloudy | Particulate contamination from glassware or poor-quality reagent. | Ensure all glassware is scrupulously clean. Filter the solution through a 0.22 µm filter as described in the protocol. If cloudiness persists, the solid reagent may be impure. |

| Variability in assay results | Inaccurate concentration; solution degradation. | Re-prepare the stock solution, paying close attention to weighing and volume measurements. Use a fresh, single-use aliquot for each experiment to avoid issues from repeated freeze-thaw cycles. |

References

-

Petrásková, L., Káňová, K., Brodsky, K., et al. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 24(15), 2744. Retrieved from [Link]

-

Káňová, K., Petrásková, L., Holčapek, M., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15206. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4684006, 4-Acetylphenyl sulfate. PubChem. Retrieved from [Link]

-

CPAChem. (2024). Safety data sheet: Potassium Sulfate TS. CPAChem. Retrieved from [Link]

-

Petrásková, L., Káňová, K., Brodsky, K., et al. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 24(15), 2744. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Potassium sulfate. Chemos. Retrieved from [Link]

-

Mercuria. (n.d.). Potassium sulphate. Mercuria. Retrieved from [Link]

-

RTBfoods Project. (2019). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. Retrieved from [Link]

-

Lukin, A. A., Kushnir, M. M., Bushmarinov, I. S., et al. (2023). Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells. Molecules, 28(15), 5780. Retrieved from [Link]

-

Irimia, D., Gagnière, E., Le-Duff, C. S., et al. (2021). Potassium Sulfate: A New Candidate to Explore Non-Photochemical Laser-Induced Nucleation Mechanisms. Crystals, 11(9), 1033. Retrieved from [Link]

- Varta Pertrix Union Gmbh. (1972). U.S. Patent No. 3,644,150. Google Patents.

-

Xu, Q., & Rochelle, G. (2011). Potassium Sulfate Solubility and Prediction by Empirical Model and Aspen Model. Energy Procedia, 4, 419-426. Retrieved from [Link]

-

Celik, H., & Katkat, A. V. (2022). The Effect of Potassium Sulphate Applications on Plant Growth and Nutrient Content of Pepper Plants Grown Under High Temperature Stress. Akademik Ziraat Dergisi, 13(1), 1-10. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium sulfate. Wikipedia. Retrieved from [Link]

-

Decachem. (2024). Understanding Potassium Sulfate – Uses, Benefits, Applications. Decachem. Retrieved from [Link]

-

Bisley International. (2024). Applications and Benefits of Potassium Sulfate in Agriculture and Industry. Bisley International. Retrieved from [Link]

- Hill, A. W. (1994). U.S. Patent No. 5,298,050. Google Patents.

-

Xu, Q., & Rochelle, G. T. (2009). Solvent reclaiming by crystallization of potassium sulfate. Energy Procedia, 1(1), 803-810. Retrieved from [Link]

Sources

- 1. 4-Acetylphenyl sulfate potassium salt | CAS 38533-41-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. P-ACETYLPHENYL SULFATE POTASSIUM SALT | 38533-41-4 [amp.chemicalbook.com]

- 3. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potassium phenyl sulfate CAS No. 1733-88-6 Sigma-Aldrich [sigmaaldrich.com]

- 7. Potassium p-tolyl sulfate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. usbio.net [usbio.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Potassium sulfate meets analytical specification of Ph. Eur., 99-101 7778-80-5 [sigmaaldrich.com]

- 11. Potassium sulfate - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. vaniperen.com [vaniperen.com]

- 14. chemos.de [chemos.de]

- 15. archpdfs.lps.org [archpdfs.lps.org]

Application Notes & Protocols: Optimizing Incubation Time for p-Acetylphenyl Sulfate Enzymatic Reactions

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the optimization of incubation time in enzymatic reactions utilizing p-acetylphenyl sulfate as a substrate. Primarily tailored for researchers working with sulfatases (EC 3.1.6.-), this guide delineates the theoretical underpinnings and practical protocols necessary to establish a robust and reproducible assay. By systematically determining the optimal incubation period, researchers can ensure that reaction velocities are measured within the initial, linear phase, a critical parameter for accurate kinetic analysis and inhibitor screening. We will explore the enzymatic hydrolysis of p-acetylphenyl sulfate, methods for initial rate determination, and detailed, step-by-step protocols for time-course experiments.

Introduction: The Criticality of Incubation Time in Enzyme Kinetics

The study of enzyme kinetics is fundamental to understanding catalytic mechanisms, metabolic pathways, and the effects of inhibitors or activators.[1] A key parameter in any enzymatic assay is the incubation time, during which the enzyme converts the substrate into a product. The goal is to measure the initial velocity (v₀) of the reaction, which is the rate of reaction before significant substrate depletion or product inhibition occurs.[2][3] Analyzing the complete time course of a reaction can provide more detailed information about the enzyme's properties.[4][5]

p-Acetylphenyl sulfate is a chromogenic substrate analog for various sulfatases, a diverse family of enzymes that catalyze the hydrolysis of sulfate esters.[6][7][8] Upon enzymatic cleavage by a sulfatase, p-acetylphenyl sulfate yields p-acetylphenol (4-hydroxyacetophenone) and a sulfate ion. The production of p-acetylphenol can be monitored spectrophotometrically, providing a convenient method for assaying sulfatase activity.

-

Substrate Depletion: As the substrate concentration decreases, the reaction rate will no longer be linear, violating the assumptions of Michaelis-Menten kinetics.[3][9]

-

Product Inhibition: The accumulation of product can inhibit the enzyme, artificially reducing the observed reaction rate.[10]

-

Enzyme Instability: Prolonged incubation under non-optimal conditions can lead to enzyme denaturation and loss of activity.

Therefore, a systematic optimization of the incubation time is not merely a procedural step but a cornerstone of a scientifically valid enzymatic assay.

The Enzymatic Reaction

The enzymatic hydrolysis of p-acetylphenyl sulfate by a sulfatase is a critical reaction in various biological contexts. Sulfatases are essential for the degradation of sulfated glycosaminoglycans and glycolipids within the lysosome and for modulating cell signaling pathways.[6][7]

The reaction proceeds as follows:

p-Acetylphenyl sulfate + H₂O --(Sulfatase)--> p-Acetylphenol + HSO₄⁻

The product, p-acetylphenol, can be quantified spectrophotometrically. This allows for a continuous or discontinuous assay to determine the rate of the reaction.

Diagram: Enzymatic Hydrolysis of p-Acetylphenyl Sulfate

Caption: Enzymatic hydrolysis of p-acetylphenyl sulfate.

Foundational Principles: Establishing a Validated Assay Workflow

Before optimizing the incubation time, it is crucial to establish the other assay parameters. These include pH, temperature, and the concentrations of both the enzyme and substrate.

-

pH and Temperature: Sulfatase activity is highly dependent on pH and temperature.[11] Most lysosomal sulfatases, for example, have an acidic pH optimum.[7][12] These parameters should be optimized and held constant throughout the incubation time experiments.

-

Enzyme Concentration: The enzyme concentration should be chosen such that the reaction rate is linear over a measurable period. If the concentration is too high, the reaction may proceed too quickly to be accurately measured. If it is too low, the signal may be weak.

-

Substrate Concentration: For initial velocity studies, the substrate concentration is typically varied. However, for optimizing incubation time, it is often useful to work at a substrate concentration around the Michaelis constant (Km), where the enzyme is sensitive to changes in substrate concentration.

Experimental Protocols for Incubation Time Optimization

The optimization of incubation time is a two-step process:

-

Range-Finding Experiment: To determine an approximate linear range.

-

Detailed Time-Course Study: To precisely define the optimal incubation time.

Materials and Reagents

-

p-Acetylphenyl sulfate (substrate)

-

Purified Sulfatase Enzyme

-

Assay Buffer (e.g., Sodium Acetate Buffer, pH 5.0)

-

Stop Solution (e.g., 1 N NaOH)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for p-acetylphenol.

-

Thermostatted water bath or incubator

Protocol 1: Range-Finding Experiment

This initial experiment aims to identify a broad timeframe within which the reaction is linear.

Step-by-Step Methodology:

-

Prepare a Master Mix: Prepare a master mix containing the assay buffer and p-acetylphenyl sulfate at the desired final concentration.

-

Equilibrate: Pre-warm the master mix and the enzyme solution to the optimal reaction temperature (e.g., 37°C).

-

Initiate the Reaction: Add the enzyme to the master mix to initiate the reaction. Mix gently but thoroughly.

-

Time Points: At various time points (e.g., 0, 2, 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Stop the Reaction: Immediately add the aliquot to a well of a 96-well plate containing the stop solution. The stop solution (e.g., NaOH) will denature the enzyme and, in the case of some chromogenic products like p-nitrophenol, can enhance the color development.[13][14]

-

Read Absorbance: Once all time points have been collected, read the absorbance of the plate at the appropriate wavelength.

-

Plot the Data: Plot the absorbance as a function of time. The initial linear portion of this curve will give you an indication of the appropriate range for your detailed time-course study.

Diagram: Workflow for Incubation Time Optimization

Caption: Experimental workflow for optimizing incubation time.

Protocol 2: Detailed Time-Course Study

Based on the results of the range-finding experiment, this protocol will allow for the precise determination of the linear range.

Step-by-Step Methodology:

-

Select Time Points: Choose a series of time points within the linear range identified in the range-finding experiment. The intervals should be shorter to provide a higher resolution (e.g., if the linear range was approximately 0-15 minutes, choose time points like 0, 1, 2, 4, 6, 8, 10, 12, and 15 minutes).

-

Repeat the Assay: Follow the same procedure as the range-finding experiment (steps 1-6), but use the more frequent time points selected in step 1 of this protocol.

-

Data Analysis:

-

Plot the absorbance versus time.

-

Perform a linear regression on the data points that fall within the initial, linear phase of the curve.

-

The slope of this line is the initial reaction velocity (v₀).

-

The optimal incubation time for future experiments should be the latest time point that still falls within this linear range. This ensures a robust signal while maintaining the validity of the initial rate measurement.

-

Data Presentation and Interpretation

The data from the time-course studies should be presented clearly to facilitate interpretation.

Table 1: Example Data from a Range-Finding Experiment

| Incubation Time (minutes) | Absorbance (at λmax) |

| 0 | 0.052 |

| 2 | 0.158 |

| 5 | 0.354 |

| 10 | 0.698 |

| 15 | 0.951 |

| 20 | 1.103 |

| 30 | 1.256 |

| 45 | 1.350 |

| 60 | 1.389 |

From the example data in Table 1, the reaction appears to be linear up to approximately 15 minutes. After this point, the rate of increase in absorbance begins to slow, indicating that the reaction is leaving the initial velocity phase.

Table 2: Example Data from a Detailed Time-Course Study

| Incubation Time (minutes) | Absorbance (at λmax) |

| 0 | 0.051 |

| 1 | 0.115 |

| 2 | 0.178 |

| 4 | 0.302 |

| 6 | 0.425 |

| 8 | 0.550 |

| 10 | 0.673 |

| 12 | 0.765 |

| 15 | 0.889 |

A linear regression of the data from 0 to 10 minutes would yield a high R² value, confirming the linearity of the reaction in this timeframe. Therefore, for subsequent kinetic assays, an incubation time of 10 minutes would be appropriate.

Troubleshooting and Considerations

-

No Linearity: If a linear range cannot be identified, consider reducing the enzyme concentration. The reaction may be proceeding too rapidly.

-

High Background: A high absorbance at time zero may indicate substrate instability or contamination. Ensure the p-acetylphenyl sulfate solution is freshly prepared.

-

Assay Variability: Ensure thorough mixing and precise timing to minimize variability between replicates.

-

Continuous vs. Discontinuous Assays: While this guide focuses on a discontinuous (stopped) assay, continuous assays where the product formation is monitored in real-time within a spectrophotometer are also possible and can provide a more detailed view of the reaction progress curve.[15]

Conclusion

The systematic optimization of incubation time is a non-negotiable step in the development of a reliable enzymatic assay for sulfatases using p-acetylphenyl sulfate. By following the protocols outlined in this application note, researchers can confidently determine the initial reaction velocity, a prerequisite for accurate kinetic characterization, inhibitor screening, and other applications in drug discovery and development. The principles and methodologies described herein are broadly applicable to a wide range of enzyme-substrate systems.

References

- Cook, P. F., & Cleland, W. W. (2007). Enzyme Kinetics and Mechanism. Garland Science.

- Cornish-Bowden, A. (2012). Fundamentals of Enzyme Kinetics. Wiley-Blackwell.

- Eisenthal, R., & Cornish-Bowden, A. (1974). The direct linear plot. A new graphical procedure for estimating enzyme kinetic parameters. Biochemical Journal, 139(3), 715–720.

- Jerfy, A., & Roy, A. B. (1974). The effect of pH on the kinetics of arylsulphatases A and B. Biochimica et Biophysica Acta (BBA) - Enzymology, 371(1), 76-88.

- Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis–Menten Paper. Biochemistry, 50(39), 8264–8269.

- Peng, Y., Fu, S., Liu, X., & Lucia, L. A. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10135-10146.

- Segel, I. H. (1993).

-

Wikipedia contributors. (2024). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Hanson, S. R., Best, M. D., & Wong, C. H. (2004). Sulfatases: structure, mechanism, biological activity, inhibition, and synthetic utility.

- Sitasuwan, N., McGee, A., & Lee, L. A. (2019). Hydrolysis of sulfated steroids, toxic endobiotics and xenobiotics using purified sulfatase for quantitation of sulfated and unconjugated compounds.

- Walia, V., Chen, Y., & Cao, M. (2013). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 14(10), 20436–20448.

Sources

- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 2. An easy method for the determination of initial rates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 4. Quantitative analysis of the time courses of enzyme-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Sulfatase - Wikipedia [en.wikipedia.org]

- 8. Sulfatases and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. proprep.com [proprep.com]

- 10. Time course enzyme kinetics - The Science Snail [sciencesnail.com]

- 11. The effect of pH on the kinetics of arylsulphatases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arylsulfatase K, a Novel Lysosomal Sulfatase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. columbia.edu [columbia.edu]

- 14. uvm.edu [uvm.edu]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Correcting for background absorbance of p-acetylphenyl sulphate at 280 nm

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the measurement of p-acetylphenyl sulfate at 280 nm. As researchers and drug development professionals, obtaining accurate and reproducible data is paramount. This document is structured to help you diagnose and resolve issues with high background absorbance, ensuring the integrity of your experimental results.

Introduction: The Challenge of Measuring at 280 nm

Measuring the absorbance of a specific compound at 280 nm is a common, non-destructive method for quantification.[1][2] The principle relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.[2][3] However, this wavelength presents a significant challenge: it is the standard wavelength for quantifying proteins because the aromatic amino acids tryptophan and tyrosine exhibit strong absorbance at 280 nm.[1][4][5]

When working with p-acetylphenyl sulfate, particularly in the context of enzymatic assays (e.g., sulfotransferase activity), the presence of enzymes, other proteins, and various buffer components can create a high and variable background signal, masking the true absorbance of your compound of interest. This guide will walk you through a logical, stepwise process to identify sources of interference and implement robust correction methods.

Frequently Asked Questions & Troubleshooting Guide

Q1: My blank and "no-enzyme" controls show unexpectedly high absorbance at 280 nm. What are the likely causes?

High initial background absorbance is the most common issue encountered. Before assessing the specific contribution of p-acetylphenyl sulfate, you must systematically evaluate and eliminate other sources of absorbance.

Root Cause Analysis:

-

Buffer Components: Many common laboratory reagents absorb UV light. Reducing agents like DTT and β-mercaptoethanol, chelators like EDTA, and even some pH indicators or organic solvents can contribute to A280 readings.

-

Protein Contamination: If you are using purified proteins or cell lysates, any protein present will absorb at 280 nm.[6] This includes not only your enzyme of interest but also carrier proteins like BSA or contaminating proteins from an impure preparation.

-

Nucleic Acid Contamination: DNA and RNA have a strong absorbance peak at 260 nm but still absorb significantly at 280 nm.[1][5] This is a frequent issue in crude or partially purified enzyme preparations.

-

Substrate Instability: Some sulfate compounds can undergo spontaneous hydrolysis. While less common for p-acetylphenyl sulfate under neutral pH, it's a possibility to consider, especially if the resulting product has a different extinction coefficient at 280 nm.

-

Particulates and Light Scatter: Undissolved material, protein aggregates, or precipitates in your sample can scatter light, leading to artificially high absorbance readings across the entire spectrum.[7]

Troubleshooting Workflow:

This workflow provides a systematic approach to identifying the source of high background absorbance.

Caption: Troubleshooting flowchart for high A280 background.

Q2: How do I perform an accurate background correction for my measurements?

A multi-point background correction strategy is essential for isolating the signal from p-acetylphenyl sulfate. This involves using both specific controls and a baseline correction measurement.

Core Principle: The goal is to measure the absorbance change due solely to the enzymatic conversion of your substrate. Therefore, the final, corrected absorbance (A_corrected) is calculated by subtracting the absorbance of all other reaction components from the total absorbance of the complete reaction.

Experimental Protocol: Background Correction for an Endpoint Assay

-

Prepare Master Mixes: To minimize pipetting errors, prepare master mixes for your buffer and other common reagents.[8]

-

Set up Controls: Prepare the following reaction tubes or microplate wells. The volumes below are for a 100 µL final reaction volume.

| Well ID | Component | Buffer (µL) | Enzyme (µL) | Substrate* (µL) | Purpose |

| 1 | Blank | 100 | 0 | 0 | Measures absorbance of buffer and cuvette/plate. |

| 2 | Enzyme Control | 90 | 10 | 0 | Measures absorbance of the enzyme preparation. |

| 3 | Substrate Control | 90 | 0 | 10 | Measures intrinsic absorbance of the substrate. |

| 4 | Complete Reaction | 80 | 10 | 10 | Measures total absorbance change. |

| *p-acetylphenyl sulfate |

-

Spectrophotometer Setup:

-

Measurement (Time = 0 min):

-

Use the Blank (Well 1) to zero the spectrophotometer.

-

Immediately read the initial absorbance (A_initial) for Wells 2, 3, and 4.

-

-

Incubation: Incubate all wells at the optimal temperature for your enzyme for a defined period (e.g., 30 minutes).

-

Measurement (Time = 30 min):

-

Re-blank the instrument with the Blank (Well 1).

-

Read the final absorbance (A_final) for Wells 2, 3, and 4.

-

-

Data Calculation:

-

Calculate Net Absorbance for each well: ΔA = (A_final - A_initial)

-

Calculate Corrected Absorbance: A_corrected = ΔA_CompleteReaction - ΔA_EnzymeControl - ΔA_SubstrateControl

-

This A_corrected value represents the change in absorbance attributable solely to the enzymatic reaction.

Q3: The absorbance of my enzyme at 280 nm is overwhelming the signal from my substrate. What are my options?

This is a common scenario when the enzyme concentration required for robust activity is high, or the extinction coefficient of the substrate is low.

Strategy 1: Optimize Enzyme Concentration Before abandoning the assay, perform an enzyme titration experiment. Determine the lowest possible enzyme concentration that still yields a reliable, linear rate of product formation. This minimizes the protein's contribution to the background signal.

Strategy 2: Shift to a Kinetic Assay Instead of an endpoint measurement, a continuous kinetic assay can be more powerful. In this setup, you monitor the change in absorbance over time.

Caption: Endpoint vs. Kinetic assay for high background.

In a kinetic assay, the initial absolute absorbance value is less important than the rate of change (slope). The slope from a "no-enzyme" control is subtracted from the slope of the complete reaction, effectively canceling out high but stable background signals.

Strategy 3: Use an Alternative Assay Method If direct measurement at 280 nm remains problematic, consider a coupled or indirect assay. Many sulfotransferase assays utilize a universal sulfate donor, p-nitrophenyl sulfate (PNPS), and monitor the release of the chromogenic product, p-nitrophenol (PNP), at 405 nm.[10][11] This shifts the measurement wavelength away from the protein absorbance region entirely.

Reaction Scheme for Coupled Assay:

-

Reaction 1 (Your Enzyme):

-

p-acetylphenol + PAPS --(Your Sulfotransferase)--> p-acetylphenyl sulfate + PAP

-

-

Reaction 2 (Coupling Enzyme):

-

PAP + p-nitrophenyl sulfate --(Coupling Sulfotransferase, e.g., AST-IV)--> PAPS + p-nitrophenol

-

In this system, you are measuring the regeneration of PAPS by monitoring the formation of p-nitrophenol, which has a strong absorbance at 405 nm.[11][12]

Q4: I suspect my buffer itself is the problem. What are some 280-nm "safe" buffer components?

Optimizing your buffer system can dramatically reduce background absorbance. Always prepare buffers with high-purity water and freshly weighed reagents.

| Interfering Component | Common Use | A280-Compatible Alternative(s) | Notes |

| Triton X-100, Tween-20 | Detergents | CHAPS, n-Octyl-β-D-glucopyranoside | Test for compatibility with your enzyme. |

| DTT, β-mercaptoethanol | Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | TCEP is more stable and does not absorb at 280 nm. |

| Pyridine, Imidazole | Elution Agents | High salt concentration (e.g., NaCl) | For elution from affinity columns prior to assay. |

| Crude Cell Lysates | Enzyme Source | Ammonium Sulfate Cut, Desalting Column | Partially purify the enzyme to remove interfering substances. |

Protocol: Buffer Component Screening

-

Prepare your standard assay buffer.

-

Prepare a series of buffers, each omitting one potentially interfering component.

-

Use a spectrophotometer to measure the A280 of each buffer preparation against a high-purity water blank.

-

Identify and replace the component(s) contributing to the high background.

References

-

Chapman, E., et al. (1999). A continuous assay for the spectrophotometric analysis of sulfotransferases using aryl sulfotransferase IV. Analytical Biochemistry. Available at: [Link]

-

Malojčić, G., et al. (2008). Recent advances in sulfotransferase enzyme activity assays. Biochemical Society Transactions. Available at: [Link]

-

Mat-Aziz, N., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Patsnap Synapse. (2024). How to Measure Protein Concentration Using Absorbance at 280 nm. Available at: [Link]

-

Enzo Life Sciences. (2024). Understanding A280: When to Use UV Absorbance for Protein Measurement. Available at: [Link]

-

Expedeon. (n.d.). Protein Concentration by UV Absorbance at 280nm. Available at: [Link]

-

DeNovix. (2024). Baseline Correction | Technical Note 119. Available at: [Link]

-

McCoy, J., et al. (2020). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Journal of Dermatologic Treatment. Available at: [Link]

-

Hinotek. (n.d.). How to Measure DNA Purity & Concentration (A260/A280). Available at: [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. repligen.com [repligen.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding A280: When to Use UV Absorbance for Protein Measurement [synapse.patsnap.com]

- 6. hinotek.com [hinotek.com]

- 7. How to Measure Protein Concentration Using Absorbance at 280 nm [synapse.patsnap.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. Baseline Correction | Technical Note 119 [denovix.com]

- 10. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A continuous assay for the spectrophotometric analysis of sulfotransferases using aryl sulfotransferase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comprehensive Guide to the Validation of Potassium p-acetylphenyl sulphate as a Chemical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical overview of the validation process for Potassium p-acetylphenyl sulphate, a crucial reagent often used in the synthesis of various pharmaceutical compounds and as a substrate for certain enzymatic assays.

This document will navigate the essential validation parameters, compare the analytical methodologies, and provide detailed experimental protocols. The aim is to equip researchers and scientists with the knowledge to establish a robust and reliable reference standard, ensuring the accuracy and validity of their analytical data.

The Critical Role of a Validated Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures.[1] Its quality and purity are critical for achieving scientifically valid results in applications such as:[1][2]

-

Quantitative Analysis: Determining the potency of active pharmaceutical ingredients (APIs) and quantifying impurities.

-

Qualitative Analysis: Confirming the identity of a substance.

-

Method Validation: Establishing the performance characteristics of new analytical procedures.

The validation of a new reference standard, such as Potassium p-acetylphenyl sulphate, is a comprehensive process that establishes its fitness for its intended use through rigorous laboratory studies.[3] This process is guided by principles outlined by international regulatory bodies like the International Council for Harmonisation (ICH) and national pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5][6][7][8]

Validation Workflow for Potassium p-acetylphenyl sulphate

The establishment of Potassium p-acetylphenyl sulphate as a reference standard involves a multi-step, evidence-based approach to confirm its identity, purity, and stability.

Caption: Workflow for the validation of a new chemical reference standard.

Core Validation Parameters and Experimental Protocols

The validation of Potassium p-acetylphenyl sulphate as a reference standard necessitates a suite of orthogonal analytical techniques to provide a comprehensive characterization.

Confirming the chemical identity and structure of Potassium p-acetylphenyl sulphate is the foundational step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure determination.[9][10] Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms within the molecule. Advanced techniques like COSY, HSQC, and HMBC can further elucidate the complete structural framework.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular weight of the compound, further confirming its elemental composition.[9] Fragmentation patterns observed in MS/MS experiments can provide additional structural information.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl (C=O) of the acetyl group and the sulfonate (S=O) group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Potassium p-acetylphenyl sulphate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the expected proton environments.

Purity is a critical attribute of a reference standard. A combination of chromatographic and other techniques is used to assess organic and inorganic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of organic compounds and detecting any related substances.[2][9] The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[4][13][14]

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is used to quantify residual solvents from the synthesis process.

-

Karl Fischer Titration: This technique is the gold standard for determining the water content in a substance.[15][16][17] Both volumetric and coulometric methods can be employed depending on the expected water content.[18][19]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Residue on Ignition (ROI): These methods are used to determine the content of inorganic impurities.

Experimental Protocol: HPLC Purity Determination

-

Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer).

-

Standard and Sample Preparation: Accurately weigh and dissolve Potassium p-acetylphenyl sulphate in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at an appropriate wavelength (determined by UV scan).

-

-

Analysis: Inject the sample and record the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

The assay determines the content of the pure substance in the reference standard material.

-

Quantitative NMR (qNMR): qNMR is a primary ratio method of measurement and can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material.

-

Mass Balance: The assay value can also be calculated by subtracting the percentages of all identified impurities (organic, inorganic, water, and residual solvents) from 100%.

Assay (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Comparison with Alternatives

While Potassium p-acetylphenyl sulphate is a specific compound, the principles of its validation can be compared to other reference standards.

| Parameter | Potassium p-acetylphenyl sulphate | Alternative Standard (e.g., a commercially available certified reference material) | Key Considerations |

| Traceability | Established through in-house validation against primary standards or by qNMR. | Directly traceable to national or international standards (e.g., NIST, USP, Ph. Eur.). | Traceability is crucial for regulatory acceptance. |

| Characterization | Requires a full suite of analytical tests (NMR, MS, HPLC, etc.) to establish identity and purity. | Comes with a comprehensive Certificate of Analysis detailing its characterization. | The level of characterization for an in-house standard must be equivalent to that of a primary standard. |

| Cost | Potentially lower material cost but higher internal resource cost for validation. | Higher initial purchase cost. | The total cost of ownership, including validation and maintenance, should be considered. |

| Availability | Can be synthesized or sourced as a high-purity chemical. | Readily available from pharmacopeias or certified vendors. | Availability can impact project timelines. |

Stability and Storage

Establishing the stability of the reference standard is crucial for defining its shelf-life and appropriate storage conditions.

-

Forced Degradation Studies: The material is subjected to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: The reference standard is stored under recommended conditions and tested at regular intervals to monitor its purity and potency.

Based on stability data, appropriate storage conditions, typically in a well-sealed container at a controlled temperature and protected from light, should be defined.

Documentation and Certification

A comprehensive Certificate of Analysis (CoA) must be generated, summarizing all the validation data. The CoA should include:

-

Identification of the material

-

Assigned purity and/or potency value with its uncertainty

-

Results of all analytical tests performed

-

Recommended storage conditions

-

Date of certification and re-test date

Caption: Documentation and certification process for a reference standard.

Conclusion

The validation of Potassium p-acetylphenyl sulphate as a reference standard is a rigorous, multi-faceted process that underpins the reliability of analytical data in research and pharmaceutical development. By employing a suite of orthogonal analytical techniques and adhering to established international guidelines, scientists can ensure the identity, purity, and stability of this critical reagent. A well-characterized reference standard is not merely a laboratory consumable; it is a cornerstone of scientific integrity and regulatory compliance.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][20]

-

Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology. [Link][15]

-

USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link][3][5][21]

-

ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link][13]

-

Water Content Determination by Karl Fischer. Pharmaguideline. [Link][16]

-

Fact sheet: European Pharmacopoeia Reference Standards. EDQM. [Link][6]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][14]

-

A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link][17]